Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate is an organic compound with a complex structure that includes cyano, hydroxymethylidene, and oxopentenoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate typically involves multi-step reactions. One common method is the condensation of malonodinitrile with benzaldehyde and ethyl 2-chloro-3-oxobutanoate. This reaction is carried out in an ethanol medium in the presence of sodium hydroxide, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxymethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate: This compound has similar functional groups and exhibits comparable biological activities.
5-cyano-2,4,6-substituted pyrimidine derivatives: These compounds share the cyano group and have been studied for their antitumor properties.
Uniqueness
Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form a wide range of products makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
831219-37-5 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7(6-11)8(12)4-3-5-10/h3-4,6,11H,2H2,1H3 |
InChI Key |
HMKQVMATLNLKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)C(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.